molecular formula C14H32N2O6 B1665984 Amino-PEG6-amine CAS No. 76927-70-3

Amino-PEG6-amine

Cat. No.: B1665984
CAS No.: 76927-70-3
M. Wt: 324.41 g/mol
InChI Key: SEBZAAOSFDHURG-UHFFFAOYSA-N
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Description

Amino-PEG6-amine is a polyethylene glycol derivative containing two amino groups. This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. The presence of two amino groups makes it highly reactive with carboxylic acids, activated esters, and carbonyl compounds, making it a versatile reagent in various chemical and biological applications .

Mechanism of Action

Target of Action

Amino-PEG6-amine is a PEG-based (6 units) PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with its targets through the formation of covalent bonds . The amine functional group at each end of the PEG linker molecule allows selective and covalent attachment to other molecules with complementary functional groups, such as carboxylic acids (in the presence of activating agents, i.e. HATU, EDC), activated esters (i.e. NHS Esters), aldehydes and epoxides . The newly formed bonds are amides, imines or secondary amines .

Biochemical Pathways

This compound plays a role in the ubiquitin-proteasome system . This system is a crucial pathway in cells for the degradation of proteins. By forming PROTACs, this compound can selectively degrade target proteins, thereby influencing the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound, as it can more easily be transported in the body and reach its target sites .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins that are targeted. For example, if the target protein is involved in a disease process, its degradation could potentially lead to a therapeutic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine groups . Furthermore, the presence of other molecules with functional groups that can react with the amine groups can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Amino-PEG6-amine, like other amino acids, plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is involved. For instance, it can be used in the preparation of intramolecular linking agents .

Cellular Effects

This compound influences various types of cells and cellular processes . Its effects on cell function are diverse and can include impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the attachment of this compound to proteins and other biomolecules can decrease aggregation and increase solubility .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can be used in the synthesis of a series of PROTACs.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-PEG6-amine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Amino-PEG4-amine: Contains four ethylene glycol units and two amino groups.

    Amino-PEG8-amine: Contains eight ethylene glycol units and two amino groups.

Uniqueness of Amino-PEG6-amine: this compound strikes a balance between hydrophilicity and spacer length, making it versatile for various applications. Its moderate length allows for efficient conjugation without causing significant steric hindrance, making it a preferred choice for many researchers .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZAAOSFDHURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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